Butetamate, (R)-

描述

Contextual Significance in Chemical and Biological Research

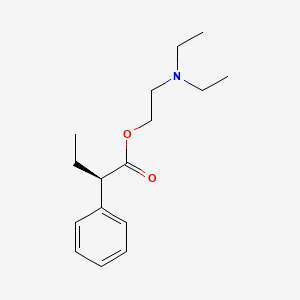

(R)-Butetamate, chemically known as 2-(diethylamino)ethyl (R)-2-phenylbutyrate, is a chiral molecule that has been a subject of interest in medicinal chemistry. Its primary recognition comes from its activity as an antitussive, or cough suppressant, and it also exhibits bronchodilator properties. vulcanchem.com The compound acts on the cough center in the medulla oblongata to suppress the cough reflex. Beyond its respiratory applications, recent research has indicated potential anti-tumor effects, particularly in glioblastoma models. researchgate.net This has broadened the scope of its investigation, highlighting its potential as a lead compound for developing new therapeutic agents.

The synthesis of enantiomerically pure (R)-Butetamate is a key area of research. Enantioselective synthesis methods, such as those employing lipase (B570770) catalysts, are utilized to produce the desired (R)-enantiomer with high purity. vulcanchem.com The study of its metabolism is also significant, as it is hydrolyzed in the body to active metabolites, (R)-β-diethylaminoethanol and α-phenylbutyric acid. vulcanchem.com

Importance of Stereochemistry in Pharmaceutical Science

The case of butetamate (B83647) underscores the profound importance of stereochemistry in pharmaceutical science. Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can dramatically influence a drug's biological activity. pharmaceuticalconferences.com Molecules that are non-superimposable mirror images of each other are called enantiomers. pharmaceuticalconferences.com While they may have identical chemical formulas, their spatial orientation can lead to different interactions with chiral biological systems like enzymes and receptors. mdpi.com

For many chiral drugs, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. mdpi.com In the context of butetamate, the (R)-enantiomer is considered critical for its antitussive activity. The specific stereochemistry at the chiral center of the phenylbutanoate moiety is believed to be crucial for its effective binding to the pathways that regulate the cough reflex. This highlights the necessity of producing single-enantiomer drugs to optimize therapeutic outcomes and minimize potential risks. pharmaceuticalconferences.comresearchgate.net The development of stereochemically pure drugs is a major focus in modern pharmaceutical research, aiming to create safer and more effective treatments. ntu.edu.sg

Interactive Data Table: Chemical and Physical Properties of (R)-Butetamate

| Property | Value |

| IUPAC Name | 2-[2-(diethylamino)ethoxy]ethyl (2R)-2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid |

| Molecular Formula | C24H37NO10 |

| Molecular Weight | 499.6 g/mol |

| CAS Number | 133961-97-4 |

| Synonyms | BUTAMIRATE (B195433) CITRATE (B86180), (R)-; ABBOTT 36581, (R)-; HH 197, (R)- |

Note: The properties listed are for the citrate salt of (R)-Butetamate. nih.gov

Structure

3D Structure

属性

CAS 编号 |

133961-97-4 |

|---|---|

分子式 |

C16H25NO2 |

分子量 |

263.37 g/mol |

IUPAC 名称 |

2-(diethylamino)ethyl (2R)-2-phenylbutanoate |

InChI |

InChI=1S/C16H25NO2/c1-4-15(14-10-8-7-9-11-14)16(18)19-13-12-17(5-2)6-3/h7-11,15H,4-6,12-13H2,1-3H3/t15-/m1/s1 |

InChI 键 |

CKWHSYRZDLWQFV-OAHLLOKOSA-N |

手性 SMILES |

CC[C@H](C1=CC=CC=C1)C(=O)OCCN(CC)CC |

规范 SMILES |

CCC(C1=CC=CC=C1)C(=O)OCCN(CC)CC |

产品来源 |

United States |

Synthetic Strategies and Enantiomeric Purity of R Butetamate

Chiral Synthesis Pathways for (R)-Butetamate

The direct synthesis of (R)-Butetamate involves creating the chiral center at the C2 position of the phenylbutanoate moiety with the correct (R) configuration. This is typically achieved by using enantiomerically pure starting materials or by employing stereoselective reactions.

Asymmetric Synthesis Methodologies

Asymmetric synthesis aims to produce a specific enantiomer by using chiral auxiliaries or substrates. renyi.hu For the synthesis of (R)-Butetamate, a key precursor is (R)-2-phenylbutyric acid. ontosight.ai Various methods have been developed for the asymmetric synthesis of this crucial intermediate.

One common approach involves the use of chiral auxiliaries. For instance, (S)-(+)-3-phenylbutyric acid can be attached to a chiral auxiliary derived from D-phenylalanine to form an N-acyl oxazolidinone. renyi.hu This chiral adduct then directs the stereochemistry of subsequent reactions, after which the auxiliary is cleaved to yield the desired (R)-enantiomer of a related compound, a methodology that can be adapted for (R)-2-phenylbutyric acid synthesis. renyi.hu

Another strategy is asymmetric hydrogenation of a prochiral precursor. The asymmetric hydrogenation of 2-oxo-4-phenylbutyric acid and its esters is a well-studied route to produce chiral 2-hydroxy-4-phenylbutyric acid, a related and important intermediate. researchgate.netresearchgate.netcalis.edu.cn While not directly producing (R)-2-phenylbutyric acid, these methods demonstrate the feasibility of creating the desired stereocenter through catalytic hydrogenation with chiral catalysts.

Enantioselective Catalysis Approaches

Enantioselective catalysis utilizes a chiral catalyst to control the stereochemical outcome of a reaction, often with high efficiency and atom economy. For the synthesis of (R)-Butetamate, enzyme-catalyzed reactions have shown significant promise.

A prominent example is the lipase-mediated transesterification. This biocatalytic method can achieve high enantiomeric excess (ee). Research has shown that the synthesis of (R)-Butetamate can be accomplished via an enantioselective esterification of α-phenylbutyric acid. Under optimized conditions using Candida antarctica lipase (B570770) B (CALB) as the catalyst, an enantiomeric excess of over 90% has been reported.

Key parameters for this lipase-mediated synthesis are outlined in the table below:

| Parameter | Optimal Condition | Yield (%) | ee (%) |

| Catalyst | Candida antarctica lipase B | 85 | 92 |

| Solvent | Diisopropyl ether | - | - |

| Temperature | 25°C | - | - |

Furthermore, advances in biocatalysis have led to the development of engineered enzyme systems. For the synthesis of the related precursor (R)-2-hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE), recombinant E. coli strains co-expressing carbonyl reductase and glucose dehydrogenase have been engineered. researchgate.net These systems achieve excellent conversion rates and enantiomeric excess (>99%) through asymmetric reduction of the corresponding keto-ester, showcasing the power of engineered biocatalysts in producing chiral intermediates. researchgate.net

Resolution Techniques for Enantiomeric Separation

When a synthesis results in a racemic mixture (a 50:50 mixture of (R)- and (S)-enantiomers), resolution techniques are required to separate them. nih.govresearchgate.net Since enantiomers have identical physical properties, this separation is typically achieved by converting them into diastereomers, which have different physical properties and can be separated by conventional means like crystallization. nih.govresearchgate.net

A common method is diastereomeric salt formation, where the racemic acid (e.g., racemic 2-phenylbutyric acid) is reacted with an enantiomerically pure chiral base. rug.nlumich.edu This creates a mixture of two diastereomeric salts that can then be separated by fractional crystallization. For example, in the resolution of 2-phenylbutyric acid, various chiral amino alcohols derived from amino acids have been tested as resolving agents, with some showing very high efficiencies. umich.edu

The choice of solvent is critical in diastereomeric crystallization, as it can influence the solubility of the diastereomeric salts and even switch the chirality of the crystallized product. In a study on the closely related 2-hydroxy-4-phenylbutyric acid (HPBA), it was found that using an enantiopure amino alcohol as a resolving agent, the (S)-salt preferentially crystallized from butanol solutions, while the (R)-salt was obtained from aqueous solutions. researchgate.netx-mol.net This demonstrates that successive crystallization from different solvents can be a powerful strategy to efficiently resolve both enantiomers. x-mol.net

Kinetic resolution is another important technique, particularly using enzymes. In this method, an enzyme selectively catalyzes the reaction of one enantiomer in the racemic mixture, leaving the other enantiomer unreacted. For instance, the lipase-catalyzed hydrolysis of racemic 2-phenylbutyrate esters can be used to produce enantiomerically pure (S)-2-phenylbutyric acid, leaving behind the unreacted (R)-2-phenylbutyrate ester. smolecule.com This approach can achieve high enantiomeric excess (≥96%) for the acid product. smolecule.com

Stereochemical Characterization in Synthetic Products

After synthesis or resolution, it is crucial to determine the enantiomeric purity and confirm the absolute configuration of the (R)-Butetamate product. Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for separating and quantifying enantiomers. mdpi.comchromatographyonline.comdntb.gov.ua For butamirate (B195433), a related compound, and its degradation products, reversed-phase HPLC methods have been developed using columns such as a cyanopropyl column. mdpi.comresearchgate.net A typical mobile phase might consist of a mixture of methanol (B129727) and a buffered aqueous solution (e.g., sodium dihydrogen phosphate (B84403) at pH 3.0). mdpi.comdntb.gov.ua The use of additives like triethylamine (B128534) can be employed to reduce peak tailing and improve separation. mdpi.com

Spectroscopic methods are also vital for stereochemical analysis. While detailed published spectral data for the (R)-form of butetamate (B83647) are noted to be scarce, techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are fundamental for distinguishing enantiomers.

Nuclear Magnetic Resonance (NMR) spectroscopy , in the presence of a chiral solvating agent (CSA), can be used to differentiate enantiomers. mdpi.comresearchgate.netacs.org The CSA forms transient diastereomeric complexes with the enantiomers, which results in separate, distinguishable signals in the NMR spectrum. The ratio of these signals can be used to determine the enantiomeric excess. researchgate.net

Molecular and Cellular Mechanisms of Action of R Butetamate

Mechanistic Investigations into Antitussive Activity

Butamirate (B195433) is a centrally acting cough suppressant that is structurally and pharmacologically distinct from opioid alkaloids. mims.comnih.gov Its efficacy stems from a dual mechanism involving both the central nervous system and peripheral pathways. mims.commanasalifesciences.com

Central Nervous System Modulation of Cough Reflex

The primary antitussive effect of butamirate is exerted on the central nervous system. patsnap.com It acts specifically on the cough center located in the medulla oblongata of the brainstem. manasalifesciences.compatsnap.com By inhibiting the neural pathways that initiate the cough reflex, butamirate effectively reduces the frequency and intensity of coughing episodes. patsnap.com This central action suppresses the tussigenic reflex without causing the sedation or respiratory depression associated with opioid-based antitussives. manasalifesciences.com

Receptor Binding and Interaction Specificity (e.g., Dextromethorphan-Binding Site)

Investigations into the specific binding targets of butamirate have provided further insight into its central mechanism. A study conducted on guinea pig brains revealed that butamirate binds with high affinity to the dextromethorphan-binding site within the medulla oblongata. wikipedia.org Dextromethorphan (B48470) is another non-opioid cough suppressant, suggesting a shared or overlapping site of action for these compounds in the central modulation of cough. laegemiddelstyrelsen.dkhra.nhs.uk

Peripheral Bronchospasmolytic and Anticholinergic Pathways

| Mechanism Type | Site of Action | Specific Action | Reference |

|---|---|---|---|

| Central | Medulla Oblongata (Cough Center) | Suppresses the cough reflex. | mims.commanasalifesciences.compatsnap.com |

| Central | Dextromethorphan-Binding Site | Binds with high affinity, suggesting a specific molecular target. | wikipedia.org |

| Peripheral | Airway Smooth Muscle | Exerts bronchospasmolytic (bronchodilator) effects. | nih.govhaleonhealthpartner-gne.com |

| Peripheral | Muscarinic Receptors | Possesses non-specific anticholinergic activity. | nih.govhaleonhealthpartner-gne.com |

Investigational Anti-Glioma Mechanisms of (R)-Butetamate

Recent research has explored the repositioning of existing drugs for new therapeutic uses, including oncology. Butamirate has been identified as a potential anti-glioma agent, with studies beginning to uncover its molecular mechanisms in this context. researchgate.net Glioblastoma (GBM) is an aggressive form of brain cancer characterized by resistance to conventional therapies. researchgate.net

Modulation of Ras-Related Associated with Diabetes (RRAD) Signaling

In a high-throughput screening of FDA-approved drugs for anti-glioblastoma activity, butamirate was identified as an inhibitor of tumorsphere formation. researchgate.net Its anti-tumor effect was found to be dependent on the presence of Ras-Related Associated with Diabetes (RRAD), a Ras family GTPase. Butamirate did not inhibit proliferation in glioblastoma cells that were RRAD-negative, indicating a specific dependency on this pathway. researchgate.net Further investigation showed that butamirate effectively inhibits the interaction between RRAD and phosphorylated Signal Transducer and Activator of Transcription 3 (p-STAT3). researchgate.net

Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) Pathway Activity

The STAT3 signaling pathway is crucial for the survival and growth of many cancer types, including glioblastoma. researchgate.net The anti-glioma mechanism of butamirate involves the suppression of STAT3 transcriptional activity. researchgate.net By inhibiting the RRAD/STAT3 axis, butamirate treatment leads to the downregulation of key downstream targets of STAT3 that are involved in cell cycle progression and survival, such as cyclin D1 and survivin. researchgate.net In vivo studies using a glioblastoma xenograft mouse model demonstrated that intraperitoneal administration of butamirate significantly suppressed tumor growth. researchgate.net

| Target Pathway | Mechanism of Action | Downstream Effect | Reference |

|---|---|---|---|

| RRAD Signaling | Anti-tumor effect is RRAD-dependent; inhibits interaction of RRAD with p-STAT3. | Inhibition of glioblastoma cell growth and tumorsphere formation. | researchgate.net |

| STAT3 Pathway | Suppresses STAT3 transcriptional activity and inhibits STAT3 phosphorylation (p-STAT3). | Downregulation of cyclin D1 and survivin expression. | researchgate.net |

Impact on Epidermal Growth Factor Receptor (EGFR) and Protein Kinase B (Akt) Cascades

Research has indicated that butamirate can influence key signaling pathways that are often dysregulated in cancer, including the Epidermal Growth Factor Receptor (EGFR) and Protein Kinase B (Akt) cascades. In preclinical studies involving human glioblastoma cell lines, treatment with butamirate has been shown to decrease the phosphorylation of several critical signaling proteins.

Specifically, western blot analyses of U87MG glioma cells treated with butamirate revealed a reduction in the levels of phosphorylated EGFR (p-EGFR) and phosphorylated Akt (p-Akt). This suggests that butamirate may interfere with the activation of these pro-survival and proliferative signaling pathways. The EGFR pathway is a well-established driver of tumorigenesis in glioblastoma, and its inhibition is a key therapeutic strategy. The Akt pathway, a downstream effector of EGFR, plays a crucial role in cell survival, growth, and proliferation. By reducing the phosphorylation of both EGFR and Akt, butamirate may disrupt these oncogenic signals.

Further investigation into the mechanism of action revealed that the anti-tumor effects of butamirate in glioblastoma are associated with the suppression of STAT3 transcriptional activity. The study demonstrated that butamirate treatment led to the downregulation of p-EGFR, p-STAT3, p-Akt, and p-ERK in U87MG cells.

Table 1: Effect of Butamirate on EGFR and Akt Signaling Pathways in U87MG Glioma Cells

| Target Protein | Effect of Butamirate Treatment | Implied Mechanism | Reference |

| Phospho-EGFR (p-EGFR) | Decreased phosphorylation | Inhibition of EGFR activation | |

| Phospho-Akt (p-Akt) | Decreased phosphorylation | Disruption of a key survival pathway | |

| Phospho-STAT3 (p-STAT3) | Decreased phosphorylation | Inhibition of a critical transcription factor | |

| Phospho-ERK (p-ERK) | Decreased phosphorylation | Interference with a major proliferation pathway |

This table summarizes the observed effects of butamirate on key signaling molecules in glioma cells based on the provided research.

Cellular Processes Affected in Preclinical Glioma Models (e.g., proliferation, sphere formation, migration)

The impact of butamirate on critical signaling cascades translates into tangible effects on the cellular behavior of glioma cells in preclinical models. The observed molecular changes correlate with the inhibition of key processes that drive glioma progression.

Proliferation: Studies on the related compound, sodium butyrate (B1204436), have demonstrated significant suppression of proliferation in U87MG and U251MG human glioma cells in a dose-dependent manner. This inhibition of cell growth is a crucial aspect of its anti-cancer potential.

Sphere Formation: Glioblastoma stem-like cells have the ability to form neurospheres in culture, a characteristic associated with self-renewal and tumorigenicity. Butamirate has been shown to effectively suppress the formation of these spheres in glioma cell lines. This suggests a potential to target the subpopulation of cancer stem cells that are thought to be responsible for tumor recurrence and resistance to therapy.

Migration: The invasive nature of glioma is a major challenge in its treatment. Butamirate has demonstrated the ability to reduce the migratory capacity of glioblastoma cells. In a transwell migration assay, treatment with butamirate resulted in a decreased ability of LN229-RRAD and U87MG cells to migrate. Similarly, sodium butyrate has also been shown to consistently inhibit glioblastoma cell migration.

Table 2: Cellular Effects of Butamirate in Preclinical Glioma Models

| Cellular Process | Cell Lines Studied | Observed Effect | Reference |

| Sphere Formation | U87MG, LN229-RRAD | Effective suppression | |

| Migration | LN229-RRAD, U87MG | Reduced ability to migrate |

This table outlines the demonstrated effects of butamirate on key cellular processes in glioma cell lines.

Enzymatic Interaction Profiles

Currently, there is a lack of specific data detailing the direct enzymatic interaction profiles of (R)-Butetamate. While it is known that butamirate is metabolized in the body, specific enzyme inhibition or induction studies related to its therapeutic action, particularly in the context of cancer, are not well-documented in the available scientific literature.

Structure Activity and Structure Kinetics Relationships of Butetamate Enantiomers

Elucidation of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) analysis examines how a molecule's chemical structure correlates with its biological activity. For Butamirate (B195433), the stereochemistry and specific functional groups are critical determinants of its function.

Butamirate possesses a single chiral center at the carbon atom alpha to the phenyl ring and carbonyl group. The spatial arrangement of the substituents around this center results in two enantiomers: (R)- and (S)-Butamirate. Research indicates that the biological activity, specifically the antitussive (cough suppressant) effect, resides almost exclusively in the (R)-enantiomer. The specific three-dimensional configuration of (R)-Butamirate is essential for its stereospecific binding to target receptors in the cough center of the brainstem. The importance of the absolute configuration is underscored by findings that racemization of the compound, resulting in a 50:50 mixture of the (R)- and (S)-enantiomers, leads to a reduction in efficacy by over 90%. This demonstrates a high degree of chiral discrimination at the receptor level, where the target protein can distinguish between the two mirror-image forms of the molecule.

The principle that enantiomers of a chiral drug can exhibit widely different biological activities is a fundamental concept in pharmacology. researchgate.netfrontiersin.org Biological systems, composed of chiral molecules like proteins and nucleic acids, create a chiral environment where drugs interact. frontiersin.org Consequently, one enantiomer may bind to a receptor with high affinity and elicit a therapeutic response, while the other may be significantly less active or inactive. researchgate.net

Butamirate is part of a class of non-opioid, centrally-acting antitussive agents that share a common structural motif: a carboxylic acid ester with a 2-(2-diethylaminoethoxy)ethanol (B27993) side chain. It is chemically related to compounds like Oxeladin and Pentoxyverine (also known as Carbetapentane). researchgate.net Comparing their structures reveals key SAR insights.

Core Scaffold: All three compounds possess the diethylaminoethoxyethyl ester side chain, suggesting its importance for the general antitussive activity of this chemical class. This moiety likely influences the compounds' pharmacokinetic properties and may contribute to binding at the receptor site.

Acid Moiety: The primary structural difference lies in the carboxylic acid portion of the molecule.

Butamirate: Features a 2-phenylbutanoic acid moiety. The ethyl group at the alpha position creates the chiral center crucial for its potent activity.

Oxeladin: Has a 2-ethyl-2-phenylbutanoic acid moiety. researchgate.netresearcher.life Here, two ethyl groups are attached to the alpha-carbon, rendering the molecule achiral. While it is an effective antitussive, the absence of the specific stereoconfiguration of (R)-Butamirate implies a different, potentially less optimized, interaction with the target receptor. nih.gov

Pentoxyverine (Carbetapentane): Contains a 1-phenylcyclopentane-1-carboxylic acid moiety. frontiersin.orgnih.gov This structure is also achiral and presents a more rigid cyclic system compared to the open-chain structures of Butamirate and Oxeladin. This rigidity alters the conformational freedom of the molecule, which in turn affects its receptor binding.

Table 1: Comparative SAR of Butamirate and Related Antitussives This is an interactive table. Select a compound for more details.

| Feature | (R)-Butamirate | Oxeladin | Pentoxyverine (Carbetapentane) |

|---|---|---|---|

| IUPAC Name | 2-[2-(diethylamino)ethoxy]ethyl (2R)-2-phenylbutanoate | 2-[2-(diethylamino)ethoxy]ethyl 2-ethyl-2-phenylbutanoate researchgate.net | 2-[2-(diethylamino)ethoxy]ethyl 1-phenylcyclopentane-1-carboxylate nih.gov |

| Acid Moiety | 2-Phenylbutanoic acid | 2-Ethyl-2-phenylbutanoic acid | 1-Phenylcyclopentane-1-carboxylic acid |

| Chirality | Chiral (R-enantiomer is active) | Achiral researcher.life | Achiral frontiersin.org |

| Key Structural Feature | Chiral center with an ethyl group | Geminal diethyl groups at α-carbon | Cyclopentyl ring fused to α-carbon |

| Primary Target(s) | Sigma-1 Receptor researchgate.net | Bulbar cough center nih.gov | Sigma-1 Receptor nih.govjustia.com |

Exploration of Structure-Kinetics Relationships (SKR)

The interaction between a ligand like (R)-Butamirate and its receptor can be described by two primary rate constants: the association rate constant (k_on or kₐ) and the dissociation rate constant (k_off or kₔ). acs.org

k_on: Represents the rate at which the ligand binds to the receptor to form a complex. It is dependent on the concentration of both the ligand and the receptor. frontiersin.org

k_off: Represents the rate at which the ligand-receptor complex breaks apart. This process is independent of concentration. frontiersin.org

Ligand residence time (RT), defined as the reciprocal of the dissociation rate constant (RT = 1/k_off), is the average time a ligand remains bound to its target receptor. A longer residence time can lead to a more sustained biological effect, even after the concentration of the drug in the plasma has decreased.

The structural features of (R)-Butamirate that determine its residence time at the sigma-1 receptor would include:

The precise fit of the phenyl and ethyl groups within the receptor's binding pocket.

The formation of specific hydrogen bonds or hydrophobic interactions that must be broken for the ligand to dissociate.

Conformational changes in the receptor protein that may occur upon binding, effectively "trapping" the ligand and slowing its exit.

Detailed experimental studies, such as competition kinetic binding assays, are required to measure the k_off and thus determine the residence time. However, specific residence time data for (R)-Butamirate has not been identified in the reviewed literature.

Computational methods, such as molecular dynamics (MD) simulations, are increasingly used to model and predict ligand binding kinetics. These simulations can visualize the entire binding or unbinding process at an atomic level, helping to identify the key interactions that determine k_on and k_off.

A docking simulation study identified potential interactions between the related compound Oxeladin and the RRAD protein, and the study noted that Butamirate has a similar inhibitory effect on glioblastoma cells. researchgate.netjustia.com However, a specific computational model detailing the binding kinetics and residence time of (R)-Butamirate at its primary antitussive target, the sigma-1 receptor, has not been described in the available literature. Such a model would be valuable for understanding the structural determinants of its kinetic profile and for the rational design of analogues with optimized efficacy.

Table 2: Definition of Key Kinetic Parameters This is an interactive table. Click on a parameter for its definition.

| Parameter | Symbol | Definition | Significance |

|---|---|---|---|

| Association Rate Constant | k_on (kₐ) | The rate at which a ligand binds to its receptor. | A faster 'on' rate can lead to a quicker onset of action. |

| Dissociation Rate Constant | k_off (kₔ) | The rate at which the ligand-receptor complex dissociates. | A slower 'off' rate results in a longer duration of target engagement. |

| Equilibrium Dissociation Constant | Kₓ | The ratio of k_off to k_on (k_off/k_on), indicating the affinity of the ligand for the receptor. | A lower Kₓ value signifies higher binding affinity. |

| Residence Time | RT | The average duration a ligand stays bound to its receptor (1/k_off). | A longer residence time can correlate with more prolonged drug efficacy in the body. |

Analytical Methodologies for R Butetamate Research

Chromatographic Techniques for Quantitative Analysis and Purity Assessment

Chromatographic methods are central to the separation, identification, and quantification of (R)-Butetamate and its related substances. High-Performance Liquid Chromatography (HPLC) and Rapid Resolution Liquid Chromatography (RRLC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC methods are widely developed and validated for the determination of butamirate (B195433) citrate (B86180) in various pharmaceutical forms. researchgate.netpillbuys.com These methods are essential for separating the active ingredient from excipients and potential degradation products. longdom.orgresearchgate.net

Several reversed-phase HPLC (RP-HPLC) methods have been established. One such method utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer, with UV detection. dntb.gov.ua For instance, a validated RP-HPLC method for the simultaneous determination of butamirate citrate and benzoic acid in syrup uses a mobile phase of acetonitrile and a potassium dihydrogen phosphate (B84403) monohydrate aqueous solution (50:50, v/v). researchgate.net The detection is typically carried out at a wavelength of around 210 nm to 222 nm. researchgate.netpillbuys.com

Method development often involves optimizing various parameters to achieve the best separation and peak shape. This includes the choice of the stationary phase (column), the composition and pH of the mobile phase, the flow rate, and the column temperature. pillbuys.commdpi.com For example, a study might compare different C8 and C18 columns to find the one that provides the best resolution for butamirate and its degradation products. pillbuys.com The addition of reagents like triethylamine (B128534) to the mobile phase can help to reduce peak tailing. dntb.gov.ua

A summary of typical HPLC method parameters is presented below:

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Shim-pack cyanopropyl (250 × 4.6 mm, 5 µm) researchgate.netrsc.org | Promosil C18 (250 x 4.6 mm, 5 µm) pillbuys.com | Zorbax SB-C8 (250 mm x 4.6 mm, 5 µm) longdom.org |

| Mobile Phase | Acetonitrile–25 mM potassium dihydrogen phosphate, pH 3.4 (40:60, v/v) researchgate.netrsc.org | 0.05 M ammonium (B1175870) dihydrogen phosphate buffer:acetonitrile (50:50 v/v), pH 5.4 pillbuys.com | Acetonitrile:aqueous solution of sodium lauryl sulphate and sulphuric acid (70:30 v/v) longdom.org |

| Flow Rate | Not Specified | 1 mL/min pillbuys.com | 1.7 ml/min longdom.org |

| Detection | UV at 210 nm researchgate.netrsc.org | UV at 222 nm pillbuys.com | UV at 205 nm longdom.org |

| Temperature | Ambient researchgate.netrsc.org | Not Specified | Ambient longdom.org |

Rapid Resolution Liquid Chromatography (RRLC) Applications

Rapid Resolution Liquid Chromatography (RRLC) offers a significant advantage over conventional HPLC by providing faster analysis times without compromising separation efficiency. dshs-koeln.de This is achieved through the use of columns with smaller particle sizes (e.g., 1.8 µm) and instrumentation capable of handling higher pressures. pillbuys.comlcms.cz

An RRLC method has been developed for the determination of butamirate citrate in the presence of its degradation product. pillbuys.com This method utilizes an Agilent SB-C18 column (4.6 × 50 mm, 1.8 µm) with a mobile phase of 0.2% triethylamine buffer and acetonitrile (50:50 v/v) at a pH of 4.8. researchgate.netpillbuys.com The detection is performed at 222 nm. pillbuys.com RRLC can significantly reduce run times, making it a more efficient option for high-throughput analysis. dshs-koeln.de

Key features of a reported RRLC method for Butetamate (B83647) analysis:

| Parameter | Value |

| Column | Agilent SB-C18 (4.6 x 50 mm, 1.8 µm) researchgate.netpillbuys.com |

| Mobile Phase | 0.2% triethylamine buffer:acetonitrile (50:50 v/v), pH 4.8 researchgate.netpillbuys.com |

| Flow Rate | 0.5 mL/min pillbuys.com |

| Detection | UV at 222 nm researchgate.netpillbuys.com |

| Injection Volume | 2 µL pillbuys.com |

Spectroscopic Approaches in Butetamate Analysis

Spectroscopic methods, particularly UV-Visible spectrophotometry, provide alternative and often simpler approaches for the quantification of (R)-Butetamate.

Derivative Ultraviolet (UV) Spectrophotometry Applications

Derivative UV spectrophotometry is a useful technique for the analysis of butamirate citrate, especially in complex matrices where excipients might interfere with direct spectrophotometric measurements. mdpi.com By calculating the derivative of the absorption spectrum, overlapping signals can be resolved, enhancing the specificity of the analysis. scispace.com

For instance, second derivative UV spectrophotometry has been used to determine butamirate citrate by measuring the peak amplitude at 260.4 nm, which allows for quantification without interference from its degradation products. scispace.comnih.gov This technique can also be used to determine the degradation product, 2-phenyl butyric acid, at a different wavelength where the parent compound has zero crossing. nih.gov

Ion-Pair Formation Spectrophotometry

Ion-pair formation spectrophotometry is another sensitive method for the determination of butamirate citrate. farmaciajournal.com This technique involves the formation of a colored ion-pair complex between the positively charged butamirate molecule and a suitable anionic dye, such as methyl orange (MO) or bromothymol blue (BTB). farmaciajournal.comfarmaciajournal.com

The resulting ion-pair is extracted into an organic solvent like dichloromethane, and the absorbance is measured at the wavelength of maximum absorption of the complex. farmaciajournal.comfarmaciajournal.com For the butamirate-MO complex, the absorbance is measured at 424 nm, while for the butamirate-BTB complex, it is measured at 410 nm. farmaciajournal.com The method is based on the formation of a 1:1 complex between butamirate and the reagent. farmaciajournal.com

Method Validation Parameters (Specificity, Linearity, Precision, Robustness)

Validation of analytical methods is crucial to ensure their reliability and is performed according to guidelines from the International Conference on Harmonisation (ICH). pillbuys.commdpi.com

Specificity: This parameter ensures that the method can accurately measure the analyte of interest without interference from other components such as impurities, degradation products, or excipients. mdpi.com In chromatographic methods, this is demonstrated by the complete separation of the analyte peak from other peaks. researchgate.net

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. longdom.org For both HPLC and RRLC methods for butamirate citrate, linearity has been established over concentration ranges such as 5 to 150 µg/mL. pillbuys.comresearchgate.net

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. mdpi.com It is typically expressed as the relative standard deviation (RSD). For butamirate analysis, RSD values for precision are generally required to be less than 2%. mdpi.com

Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. mdpi.com This provides an indication of its reliability during normal usage. For HPLC methods, parameters such as the pH of the mobile phase, column temperature, and flow rate are often varied to assess robustness.

A summary of validation parameters for different analytical methods for Butetamate:

| Method | Specificity | Linearity Range | Precision (RSD%) | Robustness |

| HPLC | Demonstrated by separation from degradation products and excipients. researchgate.net | 5–150 µg/mL pillbuys.com | < 2% mdpi.com | Assessed by varying pH, flow rate, column temperature. |

| RRLC | Capable of separating butamirate from its degradation product. pillbuys.com | 5–150 µg/mL pillbuys.com | < 2% pillbuys.com | Not explicitly detailed in the provided context. |

| Derivative UV Spectrophotometry | Allows determination in the presence of degradation products. nih.gov | Not explicitly detailed in the provided context. | Not explicitly detailed in the provided context. | Not explicitly detailed in the provided context. |

| Ion-Pair Spectrophotometry | Good recovery results indicate no interference from excipients. farmaciajournal.com | 2.5 - 12.5 µg/mL (with MO), 4.0 - 20.0 µg/mL (with BTB) farmaciajournal.comfarmaciajournal.com | Not explicitly detailed in the provided context. | Not explicitly detailed in the provided context. |

In Vitro Metabolism and Degradation Kinetics of Butetamate

Degradation Kinetics Under Stress Conditions

Forced degradation studies, or stress testing, are performed to understand the intrinsic stability of a drug substance by subjecting it to conditions more severe than accelerated stability testing. creative-biolabs.com These studies help to identify degradation products and elucidate degradation pathways. creative-biolabs.comscribd.com For butamirate (B195433), degradation is significantly influenced by pH and temperature. psu.edu

Butamirate citrate (B86180) demonstrates susceptibility to hydrolysis under acidic conditions, a reaction that follows pseudo-first-order kinetics. psu.edu The degradation rate accelerates at elevated temperatures. Studies conducted in 1 M HCl at temperatures ranging from 60°C to 90°C show a clear temperature-dependent increase in the rate of hydrolysis. The primary degradation products formed under these conditions are 2-(2-Diethylaminoethoxy)ethanol (B27993) and α-ethylbenzeneacetic acid (2-phenylbutyric acid).

The activation energy for the acidic hydrolysis of butamirate has been calculated to be 16.45 kcal/mol. psu.edu

Table 1: Kinetic Parameters for Acidic Hydrolysis of Butamirate in 1 M HCl

| Temperature (°C) | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂, h) |

|---|---|---|

| 60 | 0.021 | 33.0 |

| 70 | 0.038 | 18.2 |

| 80 | 0.067 | 10.3 |

| 90 | 0.122 | 5.7 |

Similar to acidic conditions, butamirate also undergoes hydrolysis in alkaline environments, following pseudo-first-order kinetics. psu.edu The degradation in 0.1 M NaOH is also temperature-dependent, studied between 30°C and 50°C. The degradation products are the same as those formed during acidic hydrolysis. The rate of degradation is notably faster under alkaline conditions compared to acidic conditions at lower temperatures.

The activation energy for the alkaline hydrolysis process was calculated to be 7.41 kcal/mol, which is significantly lower than for acidic hydrolysis, indicating a greater sensitivity to temperature changes in the base-catalyzed reaction. psu.edu

Table 2: Kinetic Parameters for Alkaline Hydrolysis of Butamirate in 0.1 M NaOH

| Temperature (°C) | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂, h) |

|---|---|---|

| 30 | 0.008 | 86.6 |

| 40 | 0.015 | 46.2 |

| 50 | 0.028 | 24.8 |

Thermal and oxidative degradation studies are key components of stress testing. creative-biolabs.com Thermal degradation involves exposing the substance to heat, while oxidative degradation involves reaction with an oxidizing agent, often in the presence of heat. nih.govmdpi.com The process of thermal-oxidative degradation typically proceeds via a radical chain reaction mechanism involving initiation, propagation, and termination steps. nih.govresearchgate.net For butamirate, it has been noted that the compound can undergo oxidation reactions, especially at the phenyl ring, which would lead to various oxidized derivatives. Stability studies have been conducted under different stress conditions including temperature and oxygen, confirming that degradation occurs. researchgate.net However, detailed kinetic data comparable to that for hydrolysis is less available in the cited literature.

Characterization of Degradation Products

The in vitro degradation of (R)-Butetamate primarily occurs through hydrolysis of its ester bond. This process results in the formation of two main degradation products. The characterization and kinetics of this degradation have been investigated under various conditions.

Research findings indicate that the principal degradation pathway for (R)-Butetamate is its breakdown into 2-phenylbutyric acid and 2-(2-diethylaminoethoxy)ethanol. This hydrolysis is a key step in the metabolism of the compound. Further metabolic processes can occur, such as the partial hydroxylation of 2-phenylbutyric acid at the para position. muni.czgoogle.com Both 2-phenylbutyric acid and 2-(2-diethylaminoethoxy)ethanol are considered active metabolites, also exhibiting antitussive properties.

The degradation of (R)-Butetamate is subject to both acidic and alkaline hydrolysis, with the rate of degradation being influenced by pH and temperature. gcms.cz Studies have been conducted to determine the kinetics of these degradation processes, providing insights into the stability of the compound.

Research Findings on Hydrolysis Kinetics

Detailed kinetic studies have been performed to quantify the rate of hydrolysis of butamirate citrate under different pH and temperature conditions. These studies utilized reverse-phase high-performance liquid chromatography (RP-HPLC) to separate and quantify the parent compound from its primary degradation product, α-ethylbenzeneacetic acid (an alternative name for 2-phenylbutyric acid). gcms.cz The degradation process was found to follow pseudo-first-order kinetics. gcms.cz

Acidic Hydrolysis Kinetics

Under acidic conditions (1 M HCl), the hydrolysis of butamirate citrate was studied at elevated temperatures. The observed rate constants and half-lives are presented in the table below. The activation energy for this process was calculated to be 16.45 kcal/mol. gcms.cz

| Temperature (°C) | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂, h) |

| 60 | 0.021 | 33.0 |

| 70 | 0.038 | 18.2 |

| 80 | 0.067 | 10.3 |

| 90 | 0.122 | 5.7 |

Alkaline Hydrolysis Kinetics

In alkaline conditions (0.1 M NaOH), the hydrolysis was observed at different temperatures. The rate constants and corresponding half-lives were determined as shown in the table below. The activation energy for the alkaline hydrolysis was found to be 7.41 kcal/mol. gcms.cz

| Temperature (°C) | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂, h) |

| 30 | 0.008 | 86.6 |

| 40 | 0.015 | 46.2 |

| 50 | 0.028 | 24.8 |

It is important to note that while these kinetic studies were performed on butamirate citrate, the (R)-enantiomer is the pharmacologically active form, and its degradation follows the same hydrolytic pathway.

In addition to hydrolysis, other potential degradation pathways, such as oxidation, may occur, leading to various oxidized derivatives of the phenyl ring. However, hydrolysis remains the most significant degradation route identified in in vitro studies. While some sources suggest that cytochrome P450 enzymes are not significantly involved in butamirate's interactions, detailed studies identifying specific enzymes responsible for any minor metabolic transformations of the (R)-enantiomer are not extensively documented in the reviewed literature. otolaryngologypl.com

Computational Chemistry and Molecular Modeling of R Butetamate

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, offering insights into binding affinity and mechanism of action at an atomic level. While specific docking studies exclusively for the (R)-enantiomer of Butetamate (B83647) are not extensively detailed in publicly available literature, research on its structural analogs and the racemic mixture has identified a key molecular target.

Studies have implicated the Ras-related associated with diabetes (RRAD) GTPase as a target for the anti-cancer effects of Butamirate (B195433) (the racemic form of Butetamate). researchgate.netnih.gov The anti-proliferative effects of Butamirate in glioblastoma cells were found to be dependent on the presence of RRAD. researchgate.netnih.gov To understand the binding mechanism, molecular docking simulations were performed on Oxelaidin, a structurally related antitussive agent, with the crystal structure of RRAD (PDB ID: 3Q72). researchgate.netresearchgate.net These simulations revealed specific interactions within the RRAD binding pocket. researchgate.netresearchgate.net

The analysis identified key amino acid residues involved in stabilizing the ligand. The proposed binding models for the analog showed hydrogen bonds with Glutamine 250 (Q250) and pi-pi stacking interactions with either Lysine 228 (K228) or Arginine 249 (R249). researchgate.netresearchgate.net These interactions are believed to be critical for the inhibitory action on the RRAD signaling pathway, which subsequently suppresses STAT3 transcriptional activity, a key pathway in cancer cell survival. researchgate.netnih.gov Given that Butamirate demonstrates similar RRAD-dependent activity, it is hypothesized to engage the same binding site through a comparable interaction pattern. nih.gov The stereochemistry of the (R)-enantiomer is considered important for ensuring stereospecific binding to its targets.

| Binding Model | Interacting Residue | Interaction Type | Ligand Moiety Involved |

|---|---|---|---|

| Model I | Q250 | Hydrogen Bond | Carbonyl Oxygen |

| K228 | Pi-Pi Stacking | Phenyl Ring | |

| Model II | Q250 | Hydrogen Bond | Carbonyl Oxygen |

| R249 | Pi-Pi Stacking | Phenyl Ring |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This approach allows for the prediction of the activity of new, unsynthesized molecules, thereby guiding drug design and optimization. nih.gov

While a specific, validated QSAR model for (R)-Butetamate is not described in current literature, the methodology provides a framework for future studies. A QSAR model for (R)-Butetamate and its analogs could be developed to predict antitussive potency or other activities, such as the anti-glioma effects. The process involves several key steps:

Data Set Assembly: A collection of molecules structurally related to (R)-Butetamate with experimentally determined biological activities (e.g., IC₅₀ values for cough suppression or cell growth inhibition) is required.

Descriptor Calculation: For each molecule, various molecular descriptors are calculated. These are numerical values that quantify different aspects of the molecule's physicochemical properties, such as electronic (e.g., partial charges), hydrophobic (e.g., LogP), steric (e.g., molecular volume), and topological (e.g., connectivity indices) features. nih.gov

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is generated that links the most relevant descriptors to the biological activity.

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure its robustness and generalizability. nih.gov

A hypothetical QSAR model might take the form: Activity = c₀ + (c₁ * Descriptor A) + (c₂ * Descriptor B) - (c₃ * Descriptor C)

This equation could help identify which molecular features are most important for the desired biological effect, facilitating the design of more potent derivatives.

| Compound | Biological Activity (Log 1/IC₅₀) | Topological Polar Surface Area (TPSA, Ų) | LogP (Hydrophobicity) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Analog 1 | 4.5 | 38.8 | 3.3 | 307.4 |

| Analog 2 | 4.2 | 42.1 | 3.1 | 315.4 |

| Analog 3 | 5.1 | 35.5 | 3.8 | 321.5 |

| Analog 4 | 3.9 | 45.3 | 2.9 | 329.4 |

Molecular Dynamics Simulations for Complex Stability and Conformational Analysis

Molecular Dynamics (MD) simulations provide detailed information about the behavior of a molecular system over time. This technique can be used to assess the stability of a ligand-protein complex predicted by docking, explore the conformational flexibility of the ligand and protein, and analyze the dynamics of their interactions.

For (R)-Butetamate, MD simulations of its complex with a target like RRAD would be a crucial next step after molecular docking. The simulation would start with the docked pose and calculate the trajectory of atoms over a period of nanoseconds to microseconds. Analysis of this trajectory can reveal:

Complex Stability: The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored over time. A stable RMSD value suggests that the ligand remains securely in the binding pocket and the complex is stable.

Conformational Flexibility: The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are flexible or rigid upon ligand binding. This can highlight regions important for the binding event or allosteric regulation.

Interaction Dynamics: The persistence of specific interactions, such as hydrogen bonds identified in docking, can be tracked throughout the simulation. A high-occupancy hydrogen bond indicates a stable and important interaction for the complex's integrity.

These simulations can validate a docking pose, reveal alternative binding conformations, and provide a more realistic and dynamic picture of the molecular recognition event.

| Analysis Metric | Result | Interpretation |

|---|---|---|

| Ligand RMSD (vs. initial pose) | Plateau at 1.5 ± 0.3 Å | The ligand maintains a stable binding mode within the pocket. |

| Protein Backbone RMSD | Plateau at 2.1 ± 0.4 Å | The overall protein structure is stable during the simulation. |

| Hydrogen Bond Occupancy (Ligand-Q250) | 85% | A highly stable and persistent hydrogen bond is formed. |

| RMSF of Binding Site Residues | Low (< 1.0 Å) | The binding pocket residues are rigidified upon ligand binding. |

Future Directions and Emerging Research Avenues for R Butetamate

Unexplored Target Interactions and Signaling Pathways

While the central antitussive effect of (R)-Butetamate is its most recognized pharmacological property, its exact molecular mechanism is not fully elucidated. haleonhealthpartner-gne.com Beyond its primary action, research points towards several other potential targets and pathways that warrant deeper investigation.

Recent studies have revealed an unexpected role for butetamate (B83647) as a potential anti-glioma agent. This research identified Ras-related associated with diabetes (RRAD) as a direct target. researchgate.net The binding of butetamate to RRAD was shown to inhibit the epidermal growth factor receptor (EGFR)/STAT3 signaling pathway, a critical cascade in the proliferation and survival of cancer cells. researchgate.netnih.gov Specifically, butetamate treatment led to a decrease in the phosphorylation of key signaling proteins including EGFR, Akt, and STAT3, ultimately suppressing the transcriptional activity of STAT3 and down-regulating pro-survival genes like cyclin D1 and survivin. researchgate.netnih.gov

Furthermore, some evidence suggests that butetamate interacts with sigma-1 receptors, which are known to modulate the cough reflex. researchgate.net Its chemical relation to other sigma-1 receptor agonists like pentoxyverine supports this hypothesis. researchgate.net Other potential, though less explored, mechanisms include non-specific anticholinergic and bronchospasmolytic effects, binding to fatty acid receptors, and inhibition of sodium citrate (B86180) transport. haleonhealthpartner-gne.combiosynth.com

Table 1: Known and Potential Molecular Targets of (R)-Butetamate

| Target/Pathway | Known/Potential Role | Associated Biological Effect | Citation |

|---|---|---|---|

| Medullary Cough Center | Primary Target | Central Antitussive Action | patsnap.comontosight.ai |

| RRAD | Potential Target | Inhibition of Glioma Cell Growth | researchgate.net |

| EGFR/STAT3 Pathway | Downstream Effect of RRAD Interaction | Suppression of Tumor Proliferation & Survival | researchgate.netnih.gov |

| Sigma-1 Receptors | Potential Target | Modulation of Cough Reflex | researchgate.net |

| Muscarinic Receptors | Potential Target | Anticholinergic Effects | researchgate.net |

Development of Novel Butetamate Derivatives with Enhanced Pharmacological Properties

The discovery of (R)-Butetamate's interaction with novel targets like RRAD opens the door for the rational design of new derivatives with enhanced or selective pharmacological properties. The stereospecificity of the compound, with the (R)-enantiomer being crucial for its activity, underscores the importance of the chiral center at the C2 position of the phenylbutanoate moiety in its interaction with biological targets.

Future drug development efforts could focus on modifying the core structure of butetamate to optimize its activity against specific targets. For instance, derivatives could be designed to:

Enhance Anti-Cancer Potency: By modifying the phenyl ring or the diethylaminoethoxy side chain, it may be possible to increase binding affinity and selectivity for RRAD, leading to more potent inhibition of the EGFR/STAT3 pathway in cancer cells.

Improve Selectivity: Synthesizing derivatives that selectively target either the central cough center or peripheral targets like RRAD could lead to drugs with more focused therapeutic applications and potentially fewer off-target effects.

Introduce Additional Pharmacophores: Incorporating moieties from other active compounds, such as 1,3,4-oxadiazole (B1194373) or triazole rings, could create hybrid molecules with dual-action capabilities, such as combined antitussive and anti-inflammatory or antioxidant effects. mdpi.comnih.govnih.gov

Computational modeling, including molecular docking and 3D-QSAR studies, will be invaluable in predicting how structural modifications will affect binding and activity, thereby streamlining the discovery of new drug candidates. nih.gov

Advanced Preclinical Models for Mechanistic Elucidation

To fully understand the novel mechanisms of (R)-Butetamate and to test its next-generation derivatives, advanced preclinical models are essential. While traditional models like the guinea pig citric-acid induced cough model and glioblastoma xenograft mouse models have been valuable, more sophisticated systems can provide deeper mechanistic insights. researchgate.netresearchgate.net

Tumorspheres and Organoids: The use of 3D cell culture models like tumorspheres has already provided initial evidence for butetamate's anti-cancer effects. researchgate.net Patient-derived organoids (PDOs) from glioblastoma could offer a more clinically relevant platform to test the efficacy of butetamate and its derivatives, preserving the cellular heterogeneity and architecture of the original tumor.

Genetically Engineered Mouse Models (GEMMs): GEMMs that spontaneously develop tumors with specific genetic alterations (e.g., EGFR amplification) would be powerful tools to study the efficacy of RRAD-targeting butetamate derivatives in a more physiologically relevant context.

In Situ Proximity Ligation Assays (PLA): This technique has been successfully used to visualize the disruption of the RRAD-pSTAT3 interaction by butetamate in cells. researchgate.netnih.gov Expanded use of PLA can help map the intracellular signaling network affected by the drug in various cell types.

These advanced models will be critical for elucidating the complex biology of (R)-Butetamate's non-canonical targets and for the preclinical validation of novel derivatives.

Integration of Multi-Omics Data in Butetamate Research

A significant future avenue for research lies in the application of multi-omics approaches to achieve a systems-level understanding of (R)-Butetamate's effects. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can move beyond single-target interactions to map the global cellular response to the drug. mixomics.orgnih.gov

Table 2: Potential Applications of Multi-Omics in (R)-Butetamate Research

| Omics Field | Potential Application | Expected Insights | Citation (Concept) |

|---|---|---|---|

| Transcriptomics (RNA-seq) | Profile changes in gene expression in neuronal cells or cancer cells following butetamate treatment. | Identification of entire gene networks and pathways modulated by the drug beyond the known targets. | github.io |

| Proteomics | Identify protein interaction partners of butetamate and its targets (e.g., RRAD); quantify changes in protein phosphorylation. | Elucidation of signaling complexes and post-translational modifications that mediate the drug's effects. | nih.gov |

| Metabolomics | Analyze changes in the cellular metabolome after drug exposure. | Revelation of metabolic pathways that are altered, potentially uncovering novel mechanisms or off-target effects. | nih.gov |

| Integrative Multi-Omics | Combine data from all omics layers using computational tools (e.g., mixOmics, MUUMI). | A holistic view of the drug's mechanism of action, identification of robust biomarkers for drug response. | mixomics.orgbiorxiv.org |

For example, a multi-omics analysis of glioblastoma cells treated with (R)-Butetamate could simultaneously reveal the downstream transcriptional changes from STAT3 inhibition (transcriptomics), identify other protein kinases that are inhibited (proteomics), and uncover shifts in cancer cell metabolism (metabolomics). This integrated approach will be instrumental in fully elucidating the drug's mechanism of action, discovering predictive biomarkers for its anti-cancer activity, and identifying potential new therapeutic applications. nih.gov

常见问题

Q. How can researchers resolve contradictions in reported efficacy data for (R)-Butetamate across different experimental models?

- Methodological Answer : Conduct a systematic review of model-specific variables (e.g., species differences in receptor isoforms, dosing protocols). Use meta-analysis to quantify effect sizes and heterogeneity. Validate findings via comparative in vitro-to-in vivo extrapolation (IVIVE) or computational modeling (e.g., molecular dynamics simulations of ligand-receptor interactions) .

Q. What strategies optimize enantiomeric purity during large-scale synthesis of (R)-Butetamate while minimizing racemization?

- Methodological Answer : Implement chiral chromatography (e.g., simulated moving bed technology) or enzymatic resolution (lipase-mediated kinetic discrimination). Monitor racemization risks via real-time optical rotation measurements and optimize reaction parameters (temperature, solvent polarity). For industrial relevance, include cost-benefit analyses of catalysts (e.g., Ru-BINAP complexes) .

Q. How can multi-omics approaches elucidate off-target effects of (R)-Butetamate in complex biological systems?

- Methodological Answer : Integrate transcriptomics (RNA-seq for pathway enrichment), proteomics (LC-MS/MS for protein expression), and metabolomics (NMR or HRMS for metabolite shifts) in target tissues. Use network pharmacology models to predict polypharmacology and validate via CRISPR-Cas9 knockouts of implicated genes .

Q. What experimental designs mitigate bias in behavioral studies assessing (R)-Butetamate’s central nervous system (CNS) effects?

- Methodological Answer : Adopt double-blind, placebo-controlled trials with randomized subject allocation. Use automated behavioral tracking (e.g., video-based ethograms) to reduce observer bias. Include sham-operated controls in neuroelectrophysiology studies and pre-register protocols to align with FAIR data principles .

Data Analysis & Reporting

Q. How should researchers address variability in pharmacokinetic parameters of (R)-Butetamate across demographic subgroups?

- Methodological Answer : Apply population pharmacokinetics (PopPK) modeling using nonlinear mixed-effects software (e.g., NONMEM). Stratify covariates (age, genotype) via likelihood ratio tests and bootstrap validation. Report confidence intervals and predictive checks to ensure model robustness .

Q. What frameworks support reproducible reporting of (R)-Butetamate’s chiral chromatography data?

- Methodological Answer : Follow the STARD-CHEM guidelines for analytical transparency. Include raw chromatograms, column specifications (e.g., Chiralpak AD-H), mobile phase gradients, and retention times for all enantiomers. Provide machine-readable metadata (e.g., mzML files) in supplementary materials .

Q. How can cross-disciplinary collaboration enhance (R)-Butetamate’s therapeutic potential?

- Methodological Answer : Partner with computational chemists for virtual screening of analogs and pharmacophore modeling. Collaborate with clinicians to design biomarker-driven trials (e.g., CYP2D6 phenotyping for personalized dosing). Use platforms like SciFinder or Web of Science to identify complementary expertise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。